
3-(Cyclopentyloxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(Cyclopentyloxy)propan-1-amine is a chemical compound that is likely to be of interest due to its potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and synthesis of 3-(Cyclopentyloxy)propan-1-amine.
Synthesis Analysis
The synthesis of related compounds involves the use of aryloxy and amino groups attached to a propanol backbone. For instance, the synthesis of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols is described, which suggests that similar synthetic strategies could be applied to 3-(Cyclopentyloxy)propan-1-amine . Additionally, the synthesis of 3-aminotropones from furan-2-amine derivatives through cycloaddition reactions and subsequent rearrangement indicates the potential for complex cyclic structures to be synthesized from simpler amine precursors .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Cyclopentyloxy)propan-1-amine can be quite complex. For example, the crystal structure of a related compound, propan-1-aminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate, reveals significant dihedral angles between aromatic rings and carboxylate groups, as well as disorder in the carbon atoms of the propan-1-aminium cation . This suggests that 3-(Cyclopentyloxy)propan-1-amine may also exhibit interesting structural features.
Chemical Reactions Analysis
The chemical reactivity of compounds with structures similar to 3-(Cyclopentyloxy)propan-1-amine can vary. For example, 3-amino-2-acetyl-2-cyclopenten-1-ones show low reactivity, which could be due to the presence of strong intramolecular hydrogen bonding . Additionally, the reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with enamines suggests that the introduction of amino groups can lead to further chemical transformations, such as the formation of azulenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(Cyclopentyloxy)propan-1-amine can be inferred from the behavior of similar compounds. For instance, the physicochemical properties of 3-amino-2-acetyl-2-cyclopenten-1-ones, which include absorption and PMR spectra, indicate that these compounds predominantly exist in the enaminodiketone form . This information could be relevant when considering the properties of 3-(Cyclopentyloxy)propan-1-amine, as similar functional groups may confer comparable properties.
Eigenschaften
IUPAC Name |
3-cyclopentyloxypropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQQFSANSSOLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588577 |
Source


|
| Record name | 3-(Cyclopentyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2839-90-9 |
Source


|
| Record name | 3-(Cyclopentyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminopropoxy)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

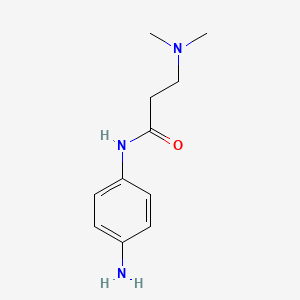
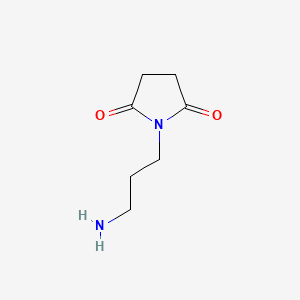


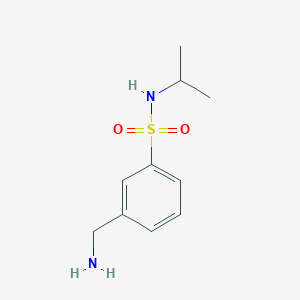

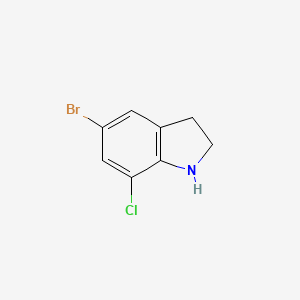


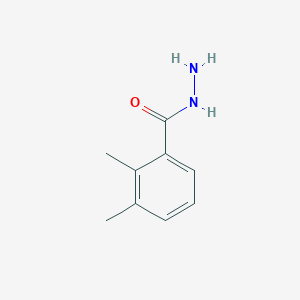
![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)

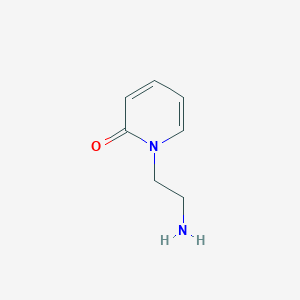
![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)